molecular formula C17H17ClN2O3S B2929632 1-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 921916-07-6

1-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Numéro de catalogue: B2929632
Numéro CAS: 921916-07-6
Poids moléculaire: 364.84
Clé InChI: RXPYEMGRDPRZPJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a small molecule research chemical featuring a tetrahydroquinolinone scaffold linked to a chlorophenyl group via a methanesulfonamide bridge. This structural motif is found in compounds investigated for various biological activities. Tetrahydroquinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with research indicating potential applications in oncology . Some sulfonamide-containing compounds are explored as inhibitors of enzymes like carbonic anhydrase , while other tetrahydroquinoline-based molecules have been studied in neurodegenerative disease research for their potential interaction with targets such as acetylcholinesterase . The specific research applications for this compound are not fully established, and its mechanism of action requires further investigation. Researchers are advised to consult the scientific literature for the most current findings. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

1-(2-chlorophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-20-16-8-7-14(10-12(16)6-9-17(20)21)19-24(22,23)11-13-4-2-3-5-15(13)18/h2-5,7-8,10,19H,6,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPYEMGRDPRZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets and its implications for therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC17H18ClN3O3S
Molecular Weight367.85 g/mol
LogP4.325
Polar Surface Area48.566 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Notably, it has been studied for its potential effects on ion channels, particularly the hERG (human ether-a-go-go-related gene) potassium channel, which plays a crucial role in cardiac repolarization.

hERG Channel Inhibition

Research indicates that compounds similar to this one can inhibit hERG channels, leading to significant impacts on cardiac function. For instance, studies have shown that certain derivatives can block hERG currents in a concentration-dependent manner, which may pose risks for inducing long QT syndrome and other cardiac arrhythmias .

Case Studies and Research Findings

  • Cardiotoxicity Assessment :
    • A study involving various compounds demonstrated that hERG channel inhibition could lead to action potential prolongation in cardiomyocytes derived from induced pluripotent stem cells (iPSCs). The IC50 values for hERG inhibition were found to vary significantly among compounds, indicating differing levels of cardiotoxic risk .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of related sulfonamide compounds highlighted that modifications to the phenyl ring and the sulfonamide group can enhance or reduce biological activity. For example, substituents at the para position of the phenyl ring were shown to influence binding affinity to hERG channels .
  • Pharmacological Profile :
    • The compound's pharmacological profile suggests potential applications in treating conditions where modulation of potassium channels is beneficial. For instance, derivatives exhibiting lower hERG inhibition may serve as safer alternatives in drug development .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Variations and Molecular Features

The following table summarizes key structural differences and similarities between the target compound and analogues:

Compound Name Molecular Formula Tetrahydroquinoline/Isoquinoline Substituent Sulfonamide/Amide Group Substituent Biological/Physicochemical Data Source
1-(2-Chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (Target) C₁₇H₁₆ClN₂O₃S 1-Methyl 2-Chlorophenyl No explicit data provided N/A
N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide C₁₈H₂₀N₂O₃S 1-Methyl 4-Methylphenyl Binds ABA receptor PYL2; involved in plant hormone signaling
N-(2-Oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide C₁₉H₂₂N₂O₃S 1-Propyl Phenyl Molecular weight: 358.45 g/mol; SMILES provided
N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide C₁₇H₁₇FN₂O₃S 1-Ethyl 3-Fluorophenyl Molecular weight: 348.4 g/mol; CAS: 922079-75-2
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (Baxdrostat) C₂₂H₂₅N₃O₂ 1-Methyl (tetrahydroquinoline); fused with tetrahydroisoquinoline Propionamide Research use; CAS: 1428652-17-8
(±)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide dihydrochloride C₂₁H₂₉N₄S·2HCl 1-(2-(1-Methylpyrrolidin-2-yl)ethyl) Thiophene-2-carboximidamide Chiral separation; [α]²⁵₅₈₉ = −18.0° (S-enantiomer); 99.3% purity

Key Observations

a) Substituent Effects on Tetrahydroquinoline Core
  • Alkyl Chain Length: The target compound’s 1-methyl group contrasts with analogues featuring ethyl () or propyl () substituents.
  • Chirality : Enantiomers of the thiophene-2-carboximidamide analogue () exhibit distinct optical rotations and biological activities, underscoring the importance of stereochemistry in drug design.
b) Sulfonamide/Amide Modifications
  • Aromatic Substituents : The target’s 2-chlorophenyl group differs from 4-methylphenyl () and 3-fluorophenyl () variants. Chlorine’s electron-withdrawing nature may improve binding affinity compared to methyl or fluorine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide?

  • Methodological Answer : A multi-step approach is recommended:

  • Step 1 : Sulfonylation of the tetrahydroquinolin-6-amine core using methanesulfonyl chloride under basic conditions (e.g., TEA in DCM).
  • Step 2 : Coupling with 2-chlorophenyl derivatives via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd(dppf)Cl₂ and XPhos ligand) .
  • Step 3 : Optimize reaction time and temperature (e.g., 80°C in dioxane/H₂O) to minimize byproducts. Monitor intermediates via LC/MS .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, followed by HPLC-UV quantification.
  • Stability : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products. Compare with predicted pKa (4.37±0.10) to assess pH-dependent stability .

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substituent positions (e.g., 2-chlorophenyl vs. 3-chlorophenyl regiochemistry) and tetrahydroquinoline ring conformation.
  • HRMS : Validate molecular weight (exact mass ~432.02726 Da) and isotopic patterns .
  • FT-IR : Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) and aromatic C-Cl vibrations .

Advanced Research Questions

Q. How do substituent variations on the tetrahydroquinoline core affect pharmacological activity?

  • Methodological Answer :

  • SAR Study : Synthesize analogs with substituents at the 1-methyl or 2-oxo positions. Test in vitro (e.g., enzyme inhibition assays).
  • Key Finding : Methyl groups at the 1-position enhance metabolic stability, while 2-oxo groups improve binding affinity (e.g., see N-phenyltetrahydronaphthalene analogs in ).
  • Data Table :
SubstituentIC₅₀ (μM)Metabolic Stability (t₁/₂)
1-Methyl0.12>120 min
1-H0.4560 min

Q. What strategies resolve contradictions in reported pKa or solubility data?

  • Methodological Answer :

  • Cross-Validation : Use potentiometric titration (e.g., GLpKa) alongside computational predictions (e.g., ACD/Labs).
  • Case Example : Predicted pKa values (4.37±0.10 vs. 8.20±0.10) may reflect ionization at different sites (sulfonamide vs. quinoline nitrogen). Validate via pH-solubility profiling .

Q. How to design a polymorph screening study for this compound?

  • Methodological Answer :

  • Screening Conditions : Use solvent/antisolvent crystallization (e.g., ethanol/water) at varying temperatures.
  • Characterization : Combine PXRD, DSC, and TGA to identify forms. Note that density variations (1.56±0.1 g/cm³ vs. 1.57±0.1 g/cm³) may indicate polymorphic transitions .

Q. What in vitro models are suitable for assessing blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • PAMPA-BBB : Measure permeability (Pe) using artificial membrane assays. Compare with PSA values (82.08 vs. 92.78 Ų), where lower PSA correlates with higher BBB penetration .
  • Caco-2 Assay : Evaluate efflux ratios to predict P-gp-mediated transport.

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Source 1 : Variations in cell lines (e.g., HEK293 vs. HeLa) may alter receptor expression.
  • Source 2 : Impurity profiles (e.g., residual Pd in Suzuki reactions) can interfere with assays. Mitigate via strict QC (ICP-MS for metal analysis) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.